![molecular formula C27H31ClN4O4S2 B2767900 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215573-28-6](/img/structure/B2767900.png)

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

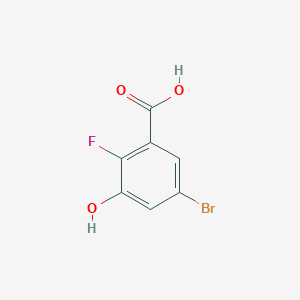

This compound is a derivative of 3,4-dihydroisoquinolin-1 . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The compound has a molecular formula of C27H31ClN4O4S2 and a molecular weight of 575.14.

Scientific Research Applications

Synthesis and Evaluation as Potential Antipsychotic Agents

A study focused on heterocyclic analogues of a compound, evaluated in vitro for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo for antagonizing apomorphine-induced climbing response in mice. Some derivatives showed potent in vivo activities, suggesting their potential as antipsychotic agents with fewer side effects related to extrapyramidal symptoms (Norman et al., 1996).

Convenient Synthetic Method and Spectral Characterization

Another research elaborated on the synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, aiming to explore their pharmacological activities in the future (Zaki et al., 2017).

Synthesis of Aza-aromatic Hydroxylamine-O-sulfonates

The study on the synthesis of aza-aromatic hydroxylamine-O-sulfonates and their application to tandem nucleophilic addition–electrophilic 5-endo-trig cyclization provided insights into the synthesis of heteroaromatic compounds with potential cytostatic activity against human tumor cell lines (Sączewski et al., 2011).

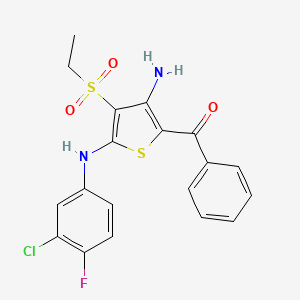

Synthesis and Pro-apoptotic Effects of New Sulfonamide Derivatives

Research on the synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells highlighted the potential of sulfonamide derivatives in inducing apoptosis in cancer cells, indicating their usefulness in cancer therapy (Cumaoğlu et al., 2015).

Selective Inhibitors of the Mutant B-Raf Pathway

A novel series of aminoisoquinolines were developed as potent, selective, and efficacious inhibitors of the mutant B-Raf pathway, demonstrating the therapeutic potential in cancer treatment, especially for tumors harboring B-Raf mutations (Smith et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is the Aldo-Keto Reductase AKR1C3 . This enzyme is a key player in the metabolism of steroids and is implicated in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . It binds to the enzyme, preventing it from catalyzing the reduction of steroids, thereby disrupting the metabolic pathways that contribute to cancer progression .

Biochemical Pathways

The inhibition of AKR1C3 affects the steroid metabolism pathway . By blocking the action of AKR1C3, the compound prevents the conversion of certain steroid hormones into their more active forms. This can help to slow the growth of hormone-dependent cancers .

Pharmacokinetics

The compound’ssulfonyl and carboxamide groups may enhance its solubility, potentially improving its bioavailability .

Result of Action

By inhibiting AKR1C3, the compound can disrupt the growth of hormone-dependent cancers . This could potentially slow the progression of these cancers and improve patient

Properties

IUPAC Name |

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4S2.ClH/c1-17(2)30-13-12-22-23(16-30)36-27(24(22)25(28)32)29-26(33)19-7-9-21(10-8-19)37(34,35)31-14-11-18-5-3-4-6-20(18)15-31;/h3-10,17H,11-16H2,1-2H3,(H2,28,32)(H,29,33);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFPBZSSIVFXIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2767817.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2767824.png)

![5-[1-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl]-1,2,5-dithiazepane](/img/structure/B2767829.png)

![[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B2767830.png)

![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2767832.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2767833.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2767836.png)

![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2767839.png)